molecular formula C21H21ClN2O B2560001 6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole CAS No. 1798512-98-7

6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole

Cat. No.: B2560001
CAS No.: 1798512-98-7
M. Wt: 352.86
InChI Key: NZGYLLSZPAYIKF-UHFFFAOYSA-N
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Description

6-[3-(4-Chlorophenyl)azepane-1-carbonyl]-1H-indole is a novel synthetic compound designed for research applications, integrating an indole scaffold and an azepane ring. The indole moiety is a privileged structure in medicinal chemistry and is prevalent in numerous biologically active compounds and alkaloids . Indole derivatives are extensively investigated for their diverse potential, including anticancer , anti-inflammatory , and antimicrobial activities . The specific molecular architecture of this compound, which links the indole and azepane systems, is of significant interest in early-stage pharmaceutical research for probing new biological targets and signaling pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(1H-indol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c22-19-8-6-15(7-9-19)18-3-1-2-12-24(14-18)21(25)17-5-4-16-10-11-23-20(16)13-17/h4-11,13,18,23H,1-3,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGYLLSZPAYIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds .

Scientific Research Applications

Chemical Properties and Reactions

The compound can undergo several chemical reactions, including:

  • Oxidation : The indole ring can be oxidized to form oxindole derivatives.
  • Reduction : The carbonyl group can be reduced to yield alcohol derivatives.
  • Substitution : Nucleophilic substitution reactions can occur at the 4-chlorophenyl group.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles under basic conditions for substitution reactions. The major products formed include oxindole derivatives and substituted indole compounds.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown significant inhibition of proliferation in breast and prostate cancer cells.

Biological Studies

6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole is studied for its interactions with biological macromolecules:

  • Protein Interactions : Molecular docking studies suggest that the compound may interact with proteins involved in cancer progression, such as caspases and p53.
  • Cell Cycle Regulation : The compound's influence on cell cycle arrest mechanisms has been explored, indicating potential as a chemotherapeutic agent.

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows researchers to modify it to create derivatives with enhanced biological activity or novel properties.

Case Studies and Findings

Several studies have documented the applications and efficacy of this compound:

  • A study published in Nature highlighted the anticancer properties of indole derivatives, noting that modifications could enhance their bioactivity against colorectal carcinoma .
  • Research published in Molecules examined similar compounds' neuroprotective effects, suggesting that they may mitigate oxidative stress and inflammation in neurodegenerative models .

Mechanism of Action

The mechanism of action of 6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The azepane ring and the 4-chlorophenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Related Indole Derivatives

The following analysis compares 6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole with analogous indole derivatives, focusing on structural features, intermolecular interactions, and physicochemical implications. Key compounds for comparison include those reported in Acta Crystallographica ():

Structural Features and Dihedral Angles

The spatial arrangement of substituents significantly impacts molecular conformation and crystal packing. For indole derivatives, the dihedral angle between the indole ring and substituent aryl groups is a critical parameter:

Compound Substituent at Indole N1 Position 2/6 Substituent Dihedral Angle (Indole-Substituent) Reference
Target Compound H (1H-indole) 6-[3-(4-chlorophenyl)azepanecarbonyl] Not reported
1-(4-Methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile 4-Methoxyphenyl 2-Methyl, 3-CN 58.41°
1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile 4-Bromophenyl 2-Methyl, 3-CN 58.85°
Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate Propyl 2-Benzyl, 3-COOEt 80.91°

Key Observations :

  • The target compound’s azepane-carbonyl substituent at position 6 is bulkier and more flexible than the smaller groups (e.g., methyl, CN) in the compared derivatives. This may result in a larger dihedral angle, analogous to the 86.97° observed in 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile .
Intermolecular Interactions

Crystal packing and stability are influenced by non-covalent interactions:

Compound Notable Interactions Implications
Target Compound Predicted: Cl···π, C–H···π, H-bonding Enhanced crystal stability; potential for halogen bonding
2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile C–H···π, Cl···π, weak H-bonding (Nitrile N as acceptor) Columnar packing along the b-axis
1-(4-Methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile Methoxy O participates in H-bonding Stabilizes dimeric structures

Key Observations :

  • The target compound’s 4-chlorophenyl group may engage in Cl···π interactions, similar to the bromine in 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile .

Biological Activity

6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound, including its synthesis, activity against various diseases, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound includes an indole core, which is known for its diverse biological activities. The synthesis typically involves the reaction of indole derivatives with azepane-1-carbonyl compounds. The specific synthetic route can influence the biological outcomes and efficacy of the compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For instance, compounds containing an indole scaffold have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Research indicates that this compound may exhibit similar properties due to its structural features that facilitate interaction with cancer cell pathways.

Antimicrobial Properties

Indole derivatives are recognized for their antimicrobial activities. The presence of the chlorophenyl group enhances the compound's ability to disrupt microbial cell membranes. Various studies have reported that related indole compounds possess significant activity against a range of pathogens, including bacteria and fungi.

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This effect is crucial for conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Indole compounds often inhibit enzymes involved in cancer proliferation and inflammation.
  • Modulation of Signaling Pathways: These compounds can affect signaling pathways such as NF-kB and MAPK, leading to reduced cell proliferation and increased apoptosis.
  • Antioxidant Properties: Some studies suggest that indole derivatives may possess antioxidant properties, contributing to their protective effects against oxidative stress-related diseases.

Case Studies

A review of recent literature reveals several case studies that investigate the biological activity of related indole compounds:

StudyCompoundActivityFindings
Islam et al. (2021)Indole derivativeAnticancerDemonstrated significant IC50 values in various cancer cell lines.
Matviiuk et al. (2013)GEQ analogAntimicrobialShowed potent inhibition against bacterial strains with low MIC values.
Ramesh et al. (2020)Indole chalconesAnti-inflammatoryAchieved over 70% inhibition in inflammatory models at low concentrations.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole, and what are the critical reaction parameters?

  • Methodology :

  • Acylation of indole derivatives : React 1H-indole with activated carbonyl intermediates (e.g., 3-(4-chlorophenyl)azepane-1-carbonyl chloride) under anhydrous conditions. Use base catalysts like triethylamine (TEA) in dichloromethane (DCM) at 0–25°C .
  • Purification : Flash chromatography with gradients of cyclohexane/ethyl acetate (e.g., 8:2) is effective for isolating the product .
  • Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acylating agent) and reaction time (12–24 hours) based on TLC monitoring .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include indole NH (~7.95 ppm, br s), aromatic protons (7.1–7.6 ppm), and azepane carbonyl carbons (~170 ppm) .
  • HRMS : Confirm molecular weight using electrospray ionization (ESI) with sodium adducts (e.g., [M+Na]⁺) .
  • IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and NH stretches (~3400 cm⁻¹) .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthetic yield of this compound under varying catalytic conditions?

  • Methodology :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance acylation efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, THF) versus non-polar solvents (toluene) to balance reactivity and solubility .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature (0°C vs. room temperature) and reagent ratios .

Q. How can X-ray crystallography and software like SHELX be utilized to resolve the crystal structure of this compound?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation from ethyl acetate/petroleum ether mixtures .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for diffraction experiments.
  • Refinement : Apply SHELXL for structure solution, incorporating hydrogen bonding (C–H···N) and π-interactions (Cl···π) observed in similar indole derivatives .

Q. What methodologies are recommended for analyzing discrepancies in NMR data between synthesized batches or derivatives?

  • Methodology :

  • Solvent standardization : Ensure consistent use of deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift variations .
  • Paramagnetic impurity checks : Use EDTA washes to remove trace metals affecting peak splitting .
  • 2D NMR correlation : Perform COSY and HSQC experiments to resolve overlapping signals in aromatic regions .

Q. What in silico approaches are applicable for predicting the biological activity and binding modes of this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₁A), leveraging pharmacophore elements from indole-piperidine analogs .
  • DFT calculations : Predict electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites for SAR studies .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of analogs of this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified azepane rings (e.g., bromine substitution at 4-chlorophenyl) and assess antimicrobial activity via microdilution assays .
  • Bioisosteric replacement : Replace the carbonyl group with sulfonamide or urea moieties and evaluate solubility/logP changes .

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